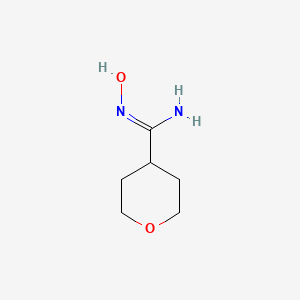

N'-Hydroxyoxane-4-carboximidamide

Description

Contextual Significance of Carboximidamide Scaffolds in Drug Discovery

Carboximidamides, also known as amidines, are a class of organic compounds that have demonstrated a wide array of biological activities. They are recognized as important pharmacophores in medicinal chemistry due to their ability to participate in various biological interactions. The carboximidamide moiety is often considered a bioisostere of other functional groups, such as amides and esters, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

The basicity of the amidine group can lead to protonation at physiological pH, which may affect membrane permeability. nih.gov However, this characteristic also allows for strong interactions with biological targets, such as enzymes. For instance, carboximidamide derivatives have been investigated as inhibitors of various enzymes, including nitric oxide synthase (NOS), where they have shown potent activity. nih.gov

The versatility of the carboximidamide scaffold is further highlighted by its incorporation into multi-targeted antiproliferative agents. nih.gov For example, novel piperine-carboximidamide hybrids have been designed and synthesized as inhibitors of EGFR, BRAF, and CDK2, demonstrating promising anticancer properties. nih.gov

Historical Perspective of Related N-Hydroxylated Heterocycles in Bioactive Compound Research

The introduction of an N-hydroxy group to a nitrogen-containing heterocycle has a long history in medicinal chemistry as a strategy to modulate biological activity and physicochemical properties. Historically, N-hydroxylated compounds have been explored for a variety of therapeutic applications.

A notable example is the development of N-hydroxyguanidine derivatives. Recognizing that hydroxyguanidine possesses both antiviral and anticancer properties, researchers synthesized a series of derivatives to enhance these activities. rsc.org These efforts led to compounds with significantly improved potency against cancer cell lines and in antiviral assays. rsc.org

Furthermore, N-hydroxylated heterocycles have been investigated for a broad spectrum of biological activities, including as antioxidants and for the treatment of central nervous system disorders. While the N-O single bond can sometimes be a "structural alert" due to potential metabolic instability, its inclusion within a cyclic moiety can mitigate this risk. acs.org This has led to the exploration of various N-hydroxylated heterocyclic systems as potential therapeutic agents. acs.org

Current Research Trajectories for N'-Hydroxyoxane-4-carboximidamide and Analogues

Given the absence of extensive direct research on this compound, current research trajectories are inferred from studies on its analogues and constituent parts. The primary areas of investigation for compounds with similar structures include oncology, infectious diseases, and inflammatory conditions.

The oxane ring, a common feature in many bioactive compounds, can favorably influence properties such as solubility, metabolic stability, and lipophilicity. acs.org The incorporation of an oxane ring is a recognized strategy in medicinal chemistry to improve the drug-like properties of a molecule. acs.orgnih.gov

The N'-hydroxycarboximidamide functional group is of particular interest as a potential modulator of enzyme activity. Research on structurally related compounds suggests that this compound could be a candidate for development as an inhibitor of enzymes where a carboximidamide or a related group is known to be important for binding. For example, the parent compound, Oxane-4-carboximidamide, has been investigated for its potential antimicrobial properties.

Future research on this compound and its analogues will likely focus on several key areas:

Synthesis and Optimization: Developing efficient synthetic routes to this compound and a library of its analogues to enable structure-activity relationship (SAR) studies.

Biological Screening: Evaluating the compound and its analogues against a panel of biological targets, including kinases, proteases, and other enzymes implicated in disease.

Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to determine their potential for in vivo efficacy.

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound and its active analogues exert their biological effects.

Data on Related Bioactive Compounds

To illustrate the potential of the core scaffolds found in this compound, the following tables present biological activity data for related compounds.

Table 1: Antiproliferative Activity of Piperine-Carboximidamide Hybrids This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference |

| VIc | EGFR | 96-127 | A-549, MCF-7 | nih.gov |

| VIf | EGFR, BRAFV600E | 96-127 (EGFR), 49 (BRAFV600E) | A-549, MCF-7 | nih.gov |

| VIg | EGFR | 96-127 | A-549, MCF-7 | nih.gov |

| VIi | EGFR | 96-127 | A-549, MCF-7 | nih.gov |

| VIk | EGFR, BRAFV600E, CDK2 | 96-127 (EGFR), 40 (BRAFV600E), 12 (CDK2) | A-549, MCF-7 | nih.gov |

| Erlotinib (reference) | EGFR | 33 (GI50) | A-549, MCF-7 | nih.gov |

Table 2: Inhibitory Activity of N-Hydroxyguanidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Activity | ID50 (µM) | Assay System | Reference |

| N-Hydroxyguanidine Derivatives | Anticancer | 7.80-126 | L1210 cells | rsc.org |

| N-Hydroxyguanidine Derivatives | Antiviral | 2.76-195.2 | Rous sarcoma virus infected cells | rsc.org |

| Hydroxyurea (reference) | Anticancer | ~10x less active than derivatives | L1210 cells | rsc.org |

| Hydroxyguanidine (reference) | Anticancer | ~10x less active than derivatives | L1210 cells | rsc.org |

| Hydroxyguanidine (reference) | Antiviral | ~100x less active than derivatives | Rous sarcoma virus infected cells | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxyoxane-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJZODENFIFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251517-22-2 | |

| Record name | N'-hydroxyoxane-4-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Hydroxyoxane 4 Carboximidamide and Its Structural Analogues

Established Synthetic Routes to the N'-Hydroxyoxane-4-carboximidamide Core

The primary and most well-established method for synthesizing N'-hydroxycarboximidamides involves the direct reaction of a nitrile with hydroxylamine (B1172632). scispace.com This approach is broadly applicable and can be adapted for the synthesis of the this compound core starting from oxane-4-carbonitrile.

The reaction typically proceeds by heating a mixture of the nitrile and hydroxylamine hydrochloride with a base, such as sodium bicarbonate, in a suitable solvent system like an ethanol-water mixture. scispace.com The base neutralizes the hydroxylamine hydrochloride to generate free hydroxylamine, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by proton transfer to yield the final N'-hydroxycarboximidamide product.

A parallel synthesis for structural analogues, specifically N'-hydroxypyridinecarboximidamides, demonstrates the effectiveness of this route. In this procedure, various pyridinecarbonitriles are reacted with hydroxylamine to produce the corresponding N'-hydroxypyridinecarboximidamides in good yields. scispace.com

Table 1: Synthesis Yields of N'-Hydroxypyridinecarboximidamide Analogues

| Starting Material | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Pyridine-2-carbonitrile | N'-Hydroxypyridine-2-carboximidamide | 85 | 120-122 |

| Pyridine-3-carbonitrile | N'-Hydroxypyridine-3-carboximidamide | 77 | 132-134 |

| Pyridine-4-carbonitrile | N'-Hydroxypyridine-4-carboximidamide | 83 | 205-207 |

Data sourced from a study on the synthesis of N'-hydroxypyridinecarboximidamides. scispace.com

Based on this established methodology, the synthesis of this compound would be expected to proceed with similar efficiency from oxane-4-carbonitrile.

Novel Approaches in Carboximidamide Synthesis

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for constructing carboximidamide scaffolds. These approaches prioritize sustainability, efficiency, and the ability to generate molecular complexity.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.itmdpi.com In the context of carboximidamide synthesis, this translates to developing methods that operate under milder conditions, use environmentally benign solvents, and avoid heavy metal catalysts.

Key green chemistry strategies applicable to this synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or polyethylene glycol (PEG-400) can significantly reduce the environmental impact. mdpi.comresearchgate.netresearchgate.net Water is non-toxic and non-flammable, while PEG-400 is biodegradable and has low vapor pressure. mdpi.comresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free or neat conditions minimizes waste and can lead to higher reaction rates. mdpi.com Mechanochemical grinding is one such technique that has been optimized for the synthesis of N-substituted amines and could be explored for carboximidamide formation. mdpi.com

Energy-Efficient Methods: The use of microwave irradiation or ultrasound can accelerate reaction times, often leading to cleaner reactions with higher yields and reduced energy consumption compared to conventional heating. jddhs.comresearchgate.net Microwave-assisted synthesis has proven effective for preparing 1,2,4-oxadiazoles from N-acylamides and hydroxylamine, a related transformation. researchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial parts of all starting materials. nih.govnih.govorganic-chemistry.org This approach offers significant advantages in terms of step economy, time efficiency, and the ability to rapidly generate libraries of structurally diverse molecules. nih.govnih.gov

While classic MCRs like the Ugi and Passerini reactions typically yield α-acyloxyamides or bis-amides, the underlying principles can be adapted to design novel MCRs for carboximidamide scaffolds. nih.govorganic-chemistry.org The key would be to design a reaction cascade where the formation of the carboximidamide moiety is an integral step. For instance, a hypothetical MCR could involve an oxo component, an amine, a cyanide source, and hydroxylamine to assemble a complex N'-hydroxycarboximidamide derivative in a single step. The convergence and bond-forming efficiency of MCRs make them a powerful tool for exploring the chemical space around the this compound core. rug.nl

Optimizing the synthesis of this compound is crucial for ensuring high yield and purity, particularly for large-scale production. The established route involving a nitrile and hydroxylamine offers several parameters that can be fine-tuned.

Table 2: Key Parameters for Optimization of N'-Hydroxycarboximidamide Synthesis

| Parameter | Description | Potential Impact on Yield and Purity |

|---|---|---|

| Temperature | The reaction is typically heated under reflux. scispace.com | Lowering the temperature may reduce byproduct formation but could slow the reaction rate. Increasing it might accelerate the reaction but risk decomposition. |

| Solvent System | An ethanol-water mixture (4:1 v/v) is commonly used. scispace.com | Altering the solvent polarity or composition can affect the solubility of reactants and influence the reaction rate and equilibrium position. |

| Base | Sodium bicarbonate is used to liberate free hydroxylamine. scispace.com | The choice and stoichiometry of the base are critical. A stronger base might accelerate the reaction, while an insufficient amount would limit the concentration of the active nucleophile. |

| Reaction Time | A typical reaction time is around 3 hours under reflux. scispace.com | Monitoring the reaction progress via techniques like TLC or LC-MS is essential to determine the optimal time for quenching the reaction to maximize product yield and minimize byproduct formation. |

A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the interplay of these parameters and identify the optimal conditions for the synthesis of this compound.

Chemo- and Regioselectivity in Carboximidamide Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules. In the formation of N'-hydroxycarboximidamides from nitriles and hydroxylamine, the primary challenge is ensuring that the hydroxylamine attacks the intended functional group without engaging in side reactions.

Chemoselectivity: The reaction demonstrates high chemoselectivity. Hydroxylamine, being a potent nucleophile, preferentially attacks the electrophilic carbon of the nitrile group over other potentially reactive sites, such as ester or amide groups, that might be present in more complex analogues.

Regioselectivity: The addition of hydroxylamine (NH₂OH) to the nitrile (R-C≡N) is regioselective. The nitrogen atom of the hydroxylamine could potentially attack the nitrile carbon. However, the reaction proceeds via the more nucleophilic amino group attacking the nitrile carbon, leading specifically to the N'-hydroxycarboximidamide structure rather than an O-substituted isomer.

Controlling reaction conditions is key to preventing side reactions. For instance, in related syntheses involving N-acylamides and hydroxylamine, there is a possibility of cyclization to form 1,2,4-oxadiazoles. researchgate.net While this is less of a concern when starting from a simple nitrile, it highlights the importance of precise control over temperature and pH to guide the reaction toward the desired carboximidamide product.

Stereochemical Control and Chiral Synthesis Considerations for this compound Analogues

While this compound itself is an achiral molecule, many of its structural analogues may possess one or more stereocenters. The spatial arrangement of atoms, or stereochemistry, is a fundamental aspect of molecular design, particularly in pharmaceutical applications where different stereoisomers can have vastly different biological activities. researchgate.net

Introducing chirality to the this compound scaffold can be achieved by modifying the oxane ring or by adding chiral substituents. When synthesizing such chiral analogues, controlling the stereochemical outcome is paramount. Several strategies can be employed:

Asymmetric Synthesis: This involves using chiral catalysts or reagents to favor the formation of one stereoisomer over another. researchgate.net For example, a chiral Lewis acid could be used to coordinate to the nitrile, creating a chiral environment that directs the nucleophilic attack of hydroxylamine from a specific face.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed. This method is a reliable way to achieve high stereoselectivity.

Substrate Control: If the starting material already contains a stereocenter (e.g., a substituted oxane-4-carbonitrile), its existing stereochemistry can influence the formation of new stereocenters in the molecule.

Achieving precise stereochemical control is a significant challenge in organic synthesis, often requiring extensive optimization of reaction conditions and careful selection of chiral catalysts or auxiliaries. researchgate.net

In Vitro Biological Activity Profiling of N Hydroxyoxane 4 Carboximidamide

Enzyme Inhibition Studies and Molecular Target Identification

Enzyme inhibition is a critical area of investigation in drug discovery, providing insights into a compound's mechanism of action and therapeutic potential. For N'-Hydroxyoxane-4-carboximidamide, this would involve identifying specific enzyme targets and characterizing the kinetics of inhibition.

The initial step in profiling the enzymatic activity of a novel compound is to screen it against a panel of enzymes to identify potential targets. Based on the structural features of this compound, which includes a hydroxyamidine group, it could potentially target metalloenzymes or enzymes with a key catalytic residue in their active site that can interact with this functional group.

For instance, related carboxamide derivatives have been investigated as inhibitors of enzymes such as DNA gyrase B, a target for antibacterial agents. nih.gov Other studies on similar scaffolds have explored inhibition of enzymes like carbonic anhydrases, which are involved in various physiological processes. libretexts.org A comprehensive screening would therefore include a diverse range of enzymes to uncover novel inhibitory activities.

Table 1: Potential Enzyme Targets for this compound Based on Analogous Compounds

| Enzyme Class | Specific Enzyme Example | Rationale for Targeting |

|---|---|---|

| Topoisomerases | DNA Gyrase B | Carboxamide-containing compounds have shown inhibitory activity against this bacterial enzyme. nih.gov |

| Hydrolases | Carbonic Anhydrases | Sulfonamide and related derivatives are known to inhibit various isoforms of this enzyme. libretexts.org |

| Kinases | Phosphoinositide 3-kinases (PI3K) | Certain quinolone-carboxamides have been identified as inhibitors of PI3K, a key enzyme in cancer signaling. mdpi.com |

Once a specific enzyme target is identified, the next step is to characterize the mechanism and kinetics of inhibition. This involves determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—is elucidated through kinetic studies by varying the concentrations of both the inhibitor and the substrate. libretexts.orgnih.gov

The Michaelis-Menten model is often employed to analyze the enzyme kinetics. libretexts.orgkhanacademy.org By plotting reaction rates against substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk or other linearized plot can be used to visualize the type of inhibition.

Table 2: Key Parameters in Enzyme Kinetic Characterization

| Parameter | Description | Significance |

|---|---|---|

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Provides a measure of the inhibitor's potency. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A more fundamental measure of inhibitor affinity, independent of substrate concentration for competitive inhibitors. |

| Mode of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., at the active site or an allosteric site). | Elucidates the mechanism of action and can guide further optimization of the inhibitor. |

| Vmax | The maximum rate of the enzymatic reaction. | Changes in Vmax can indicate non-competitive or uncompetitive inhibition. |

| Km | The Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax. | Changes in Km can indicate competitive inhibition. |

Cellular Pathway Modulation Investigations

Beyond direct enzyme inhibition, it is crucial to understand how a compound affects broader cellular processes. This involves investigating its impact on cell signaling cascades and its interactions with cellular receptors.

This compound could potentially modulate various cell signaling pathways that are crucial for cell survival, proliferation, and differentiation. For example, compounds can influence pathways such as the PI3K-Akt-mTOR pathway, which is often dysregulated in cancer. cellsignal.com The effect on such pathways can be assessed by measuring the phosphorylation status of key proteins within the cascade using techniques like Western blotting or ELISA.

Another important signaling pathway is the Notch signaling pathway, which regulates cell fate decisions. nih.gov The impact of a compound on this and other pathways can reveal its potential for therapeutic applications in developmental disorders or cancer.

The interaction of this compound with various receptor systems would be another key area of investigation. This can be studied through radioligand binding assays to determine the affinity of the compound for specific receptors. Functional assays, such as measuring changes in intracellular calcium levels or cyclic AMP (cAMP) production, can then determine whether the compound acts as an agonist, antagonist, or allosteric modulator. nih.govnih.gov

Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, can offer greater specificity and a more nuanced modulation of receptor activity. nih.govnih.gov Investigating the potential for allosteric modulation by this compound on G-protein coupled receptors (GPCRs) or ion channels could uncover novel pharmacological properties.

Antimicrobial Activity Studies (in vitro)

The potential of this compound as an antimicrobial agent would be evaluated against a panel of clinically relevant bacteria and fungi. Standard methods such as the broth microdilution or disk diffusion assays are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). nih.gov

The antimicrobial spectrum would be assessed by testing against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans. nih.gov The results from these studies would indicate the compound's potential as a lead for the development of new antimicrobial drugs.

Table 3: Representative Antimicrobial Activity Data for Analogous Compounds

| Organism | Type | Inhibition Zone (mm) / MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Inhibition zone of 34.5 mm for a related 4-hydroxycoumarin (B602359) derivative. | nih.gov |

| Bacillus subtilis | Gram-positive Bacteria | Inhibition zone of 24 mm for a related 4-hydroxycoumarin derivative. | nih.gov |

| Escherichia coli | Gram-negative Bacteria | No significant activity reported for some related 4-hydroxycoumarin derivatives. | nih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | No significant activity reported for some related 4-hydroxycoumarin derivatives. | nih.gov |

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

While direct studies on the antibacterial properties of this compound are not extensively documented, the core structure, particularly the carboximidamide moiety, is a recognized pharmacophore in the development of antimicrobial agents. Research into analogues provides insight into its potential efficacy.

Derivatives of (E)-2-benzylidenehydrazine-1-carboximidamide have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov Monomeric analogues, which share a degree of structural similarity with this compound, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) with minimum inhibitory concentrations (MICs) in the range of 16-64 μg/mL. nih.gov Furthermore, specific analogues displayed promising activity against Gram-negative bacteria, with MICs of 16 μg/mL against Escherichia coli and 32 μg/mL against Pseudomonas aeruginosa. nih.gov These findings suggest that the carboximidamide scaffold is a viable starting point for the development of new antibiotics.

Table 1: Antibacterial Activity of Monomeric Carboximidamide Analogues

| Bacterial Strain | Type | MIC Range (μg/mL) |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | 16-64 |

| Vancomycin-resistant Enterococci (VRE) | Gram-Positive | 16-64 |

| Escherichia coli | Gram-Negative | 16 |

| Pseudomonas aeruginosa | Gram-Negative | 32 |

Data derived from studies on monomeric (E)-2-benzylidenehydrazine-1-carboximidamide analogues. nih.gov

Antifungal and Antiprotozoal Activities of Related Structures

The N'-hydroxy group and the carboximidamide functionality present in this compound are features found in compounds with documented antifungal and antiprotozoal activities.

Studies on N-hydroxy bisguanidine derivatives have shown their potential against protozoan parasites. N-alkoxy and N-hydroxy derivatives exhibited weak micromolar IC50 values against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov This suggests that the N-hydroxy group can contribute to antiprotozoal activity.

In the realm of antifungal research, carboxamide derivatives are well-established as potent agents. For instance, carboxamide derivatives containing a 1,2,3-triazole ring have been synthesized and shown to be effective inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. nih.gov One such compound demonstrated significant activity against a range of phytopathogenic fungi with EC50 values as low as 1.08 μg/mL against Sclerotinia sclerotiorum. nih.gov Additionally, N-phenylbenzamide derivatives have shown the ability to inhibit the growth of Candida albicans. mdpi.com These examples highlight the potential of the carboxamide scaffold in developing new antifungal agents.

Antitumor Activity Studies (in vitro)

The potential of this compound as an anticancer agent can be inferred from the well-documented antitumor activities of compounds containing N-hydroxy and carboxamide functionalities.

Numerous studies have demonstrated the antiproliferative effects of N-hydroxy and carboxamide derivatives on various cancer cell lines. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have shown distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values in the low micromolar range. mdpi.com Similarly, novel 4-hydroxybenzoic acid derivatives, which are pan-histone deacetylase (HDAC) inhibitors, have been shown to arrest cell cycle progression and trigger apoptotic cell death in cancer cells without affecting the viability of normal cells. nih.gov

Table 2: Antiproliferative Activity of Related Carboxamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Caco-2 | 17.0 - 50.9 |

| HCT-116 | 3.3 - 8.9 | |

| 4-hydroxybenzoic acid derivatives | Leukemia cells | Varies |

Data compiled from studies on different classes of carboxamide and N-hydroxy derivatives. mdpi.comnih.gov

The molecular mechanisms underlying the antitumor effects of related compounds often involve the induction of apoptosis and interaction with DNA. N-hydroxy derivatives have been shown to bind to DNA, a mechanism that can contribute to their antiparasitic and potentially their antitumor activities. nih.govresearchgate.net The binding of these compounds to AT-rich DNA sequences has been confirmed through techniques like surface plasmon resonance. nih.gov

Furthermore, the induction of apoptosis is a common mechanism of action for many anticancer agents. Overexpression of the DNA-binding protein C1D has been shown to induce apoptosis in various tumor cell lines. nih.gov This process is characterized by morphological changes such as cytoplasmic vacuolation, membrane blebbing, and nuclear disintegration. nih.gov Similarly, certain 4-hydroxy-N-aryl-2-oxo-2H-chromene-3-carboxamide derivatives have been found to stimulate the generation of reactive oxygen species, leading to mitochondrial membrane collapse, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.gov The activation of the PERK/eIF2α/ATF4 pathway, indicative of endoplasmic reticulum stress, has also been implicated in the cytotoxic effects of these compounds. nih.gov

Other Emerging Biological Activities (in vitro)

Beyond the aforementioned activities, the structural motifs within this compound are present in molecules with a diverse range of other biological functions. For instance, 3,4,5-trihydroxypiperidines, which share a heterocyclic core, have demonstrated a wide array of biological activities, including antiviral and immunosuppressant properties. researchgate.net These compounds and their derivatives have been investigated for their potential in treating viral infections and for their role as immunosuppressive agents. researchgate.net This suggests that this compound could potentially exhibit a broader spectrum of biological activities that warrant further investigation.

Molecular Mechanisms of Action and Target Engagement

Elucidation of Molecular Binding Interactions

No computational studies on the binding of N'-Hydroxyoxane-4-carboximidamide to any biological receptor have been published.

There is no experimental data available characterizing the binding affinities or potential allosteric binding sites of this compound.

Enzymatic Activity Modulation Pathways

No studies have been identified that investigate the effect of this compound on enzymatic activity.

Cellular and Subcellular Localization Studies of this compound

Information regarding the cellular or subcellular localization of this compound is not available in the current body of scientific literature.

Identification of Key Molecular Targets and Biological Pathways

The specific molecular targets and the biological pathways modulated by this compound have not yet been identified.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of N Hydroxyoxane 4 Carboximidamide Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

Impact of Substituent Modifications on Biological Potency and Selectivity

Substituent modifications are a cornerstone of medicinal chemistry, used to fine-tune the properties of a lead compound. For analogues of N'-Hydroxyoxane-4-carboximidamide, modifications on the oxane ring or the functional groups can dramatically alter potency and selectivity.

The oxane (tetrahydropyran) ring is a common scaffold in many natural products and approved drugs, valued for its favorable properties. researchgate.net Its influence on biological activity is often assessed by comparing it with other heterocyclic rings, such as piperidine (B6355638), morpholine (B109124), and tetrahydrofuran. The choice of the heteroatom (oxygen in oxane, nitrogen in piperidine) is particularly critical as it governs properties like hydrogen bond acceptance, polarity, and metabolic stability.

For instance, in studies of influenza A virus replication inhibitors, replacing a morpholine ring with a tetrahydropyran (B127337) (oxane) ring led to a modest improvement in potency. acs.org This highlights that even subtle changes to the heterocyclic core can have a significant impact. In a different series of compounds targeting adenosine (B11128) receptors, replacing a piperidine linker with a piperazine (B1678402) analogue resulted in a tenfold increase in binding affinity, demonstrating the profound effect of the heteroatom on target engagement. nih.gov The increased flexibility and optimized hydrogen-bonding interactions offered by the tetrahydropyran ring can also lead to improved potency against drug-resistant targets. nih.gov

| Ring Variation | Key Structural Difference | Impact on Physicochemical Properties | Observed Effect on Biological Activity |

| Oxane (Tetrahydropyran) | Oxygen heteroatom | Acts as a hydrogen bond acceptor. Generally leads to favorable solubility and metabolic profiles. acs.org | Often provides a good balance of potency and pharmacokinetic properties. Can improve potency over morpholine. acs.org |

| Piperidine | Nitrogen heteroatom | Can be a hydrogen bond donor/acceptor. The basic nitrogen can form salt bridges and may be a site for metabolism. researchgate.net | Activity is highly dependent on the target. The nitrogen atom can be crucial for key interactions or lead to off-target effects. nih.govresearchgate.net |

| Morpholine | Contains both oxygen and nitrogen heteroatoms | Generally imparts good water solubility. | Often used to improve pharmacokinetic properties; may have lower potency compared to oxane or piperidine analogues. acs.org |

| Tetrahydrofuran (THF) | Five-membered oxygen-containing ring | Different ring strain and conformation compared to six-membered rings. | Can be equipotent to six-membered rings like morpholine, indicating that ring size is a key variable. acs.org |

The N'-hydroxycarboximidamide functional group, also known as a hydroxyamidine, is a critical component for biological activity, often acting as a chelating group for metal ions in enzyme active sites. nih.govmdpi.com Derivatization of this moiety can significantly modulate this chelating ability and, consequently, the inhibitory potency.

Studies on N'-hydroxypyridinecarboximidamides show that this functional group can be synthesized and modified, for instance, through N-alkylation. researchgate.net The nature of the substituent on the nitrogen atom can influence the compound's steric and electronic profile, affecting how it fits into a target's binding pocket. For example, in a series of novel dual inhibitors, the hydroxyamidine scaffold was essential for achieving potent, balanced activity against two different enzymes, IDO1 and TrxR1. nih.gov Furthermore, the synthesis of hydroxylamines via methods like reductive amination allows for the introduction of diverse substituents, providing a powerful tool to probe the SAR of this moiety. mdpi.com

| Modification | Example Substituent(s) | Rationale for Modification | Impact on Activity |

| N-Alkylation | Octyl, 2-Ethylhexyl researchgate.net | To explore lipophilic interactions within the binding site. | Synthesis of long-chain N-alkylated derivatives was successful, indicating this position is amenable to substitution to modulate properties like lipophilicity. researchgate.net |

| N'-Sulfamoylation | Sulfamoyl group chemsynthesis.com | To introduce a strong hydrogen bond donor/acceptor group and alter electronic properties. | Creates N'-sulfamoyl-carboximidamides, a distinct class with different charge distribution and interaction potential. chemsynthesis.com |

| Replacement of -OH | -OCH₃, -OAc | To block the metal-chelating ability of the hydroxyl group and probe its importance. | Generally leads to a significant loss of activity for metalloenzyme inhibitors, confirming the hydroxyl group's role in zinc chelation. nih.gov |

The carboximidamide core is a bioisostere of the carboxamide group, but with different electronic and hydrogen-bonding properties. In its N'-hydroxy form, it is a potent zinc-binding group, crucial for the inhibition of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.gov

The modification or replacement of this core is a key strategy in SAR studies. For example, replacing the core with a classic hydroxamic acid (-C(=O)NHOH) can maintain or alter the potency and selectivity profile. The metal-binding strength of such groups is highly tunable by the introduction of different substituents. nih.gov In a series of PARP inhibitors, a 3-oxoisoindoline-4-carboxamide (B1419123) core was designed to lock the molecule in a specific conformation through an internal hydrogen bond, which was crucial for activity. researchgate.net This demonstrates that constraining the core structure can be a powerful strategy to enhance potency.

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of drug molecules, as enzymes and receptors are chiral environments. nih.gov For this compound analogues, the stereochemistry of the oxane ring and any substituents has a profound impact on activity. The 4-substituted oxane ring typically adopts a chair conformation, placing the functional group in either an axial or equatorial position, which can lead to different interactions with a biological target.

In studies of HIV protease inhibitors incorporating a tetrahydropyran ring, the stereochemistry of substituents was critical. For example, one stereoisomer of a C4-substituted bis-tetrahydrofuran was significantly less potent (Ki = 35 pM) than its counterpart (Ki = 2.9 pM). nih.gov Similarly, in a series of influenza inhibitors, the four possible diastereomers of a methyl-substituted dioxane ring were synthesized, with one specific isomer, the (S,S)-dioxane, showing a markedly superior pharmacokinetic profile. acs.org These findings underscore that different stereoisomers can exhibit vast differences in potency and metabolic stability, making stereochemical control a crucial aspect of drug design.

| Compound Series | Stereochemical Variation | Observation |

| HIV Protease Inhibitors | (R)-methoxy vs. (S)-methoxy at C4 of a THF ring nih.gov | The (R)-methoxy isomer was highly potent (Ki = 2.9 pM), while the (S)-methoxy stereoisomer was over 10-fold less active (Ki = 35 pM). |

| Influenza NP Inhibitors | Four diastereomers of a 6-methyl-dioxane ring acs.org | The (S,S)-methyl dioxane isomer displayed the lowest in vitro clearance in liver microsomes compared to the other three diastereomers. |

| Monoamine Transporter Ligands | cis- vs. trans- isomers of a substituted tetrahydropyran nih.gov | The cis- and trans-isomers showed different binding affinities and selectivities for dopamine, serotonin, and norepinephrine (B1679862) transporters. |

| GLP-1 Potentiators | Substituent at 3-position vs. 4-position of a piperidine ring researchgate.net | A substituent at the 3-position of the piperidine ring resulted in significantly higher potentiation (Emax = 60%) compared to the same substituent at the 4-position (Emax = 24%). |

Computational Approaches to SAR/QSAR Modeling

Computational methods, including QSAR, are indispensable tools for understanding and predicting the biological activity of compounds, thereby guiding the design of more potent analogues. These models create a mathematical link between the chemical structure of a molecule and its biological activity.

When the 3D structure of the biological target is unknown, ligand-based approaches are employed. These methods derive a model from a set of molecules with known activities. A classic and powerful ligand-based method is Hansch analysis.

Hansch analysis is a QSAR approach that correlates the biological activity of a series of compounds with their physicochemical properties using a linear regression equation. The most common properties considered are:

Hydrophobicity: Represented by log P (the logarithm of the partition coefficient between octanol (B41247) and water) or by the substituent hydrophobicity constant (π). This parameter models the ability of the drug to cross cell membranes and escape the aqueous phase to reach a typically hydrophobic binding pocket.

Electronic Effects: Described by the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing ability of a substituent. This influences electrostatic or hydrogen-bonding interactions with the target.

Steric Effects: Quantified by parameters like Taft's steric parameter (Es) or Molar Refractivity (MR), which account for the size and shape of the substituent and how it fits into the binding site.

A hypothetical Hansch equation for a series of this compound analogues might look like this:

log(1/C) = k₁ * logP + k₂ * σ + k₃ * Es + k₄

Where:

log(1/C) is the biological activity (e.g., the logarithm of the inverse of the IC₅₀ or EC₅₀ concentration).

logP, σ, and Es are the physicochemical parameters for different substituents on the molecule.

k₁, k₂, and k₃ are the regression coefficients, indicating the relative importance of each parameter. A positive coefficient means that increasing the corresponding parameter value increases biological activity, while a negative coefficient indicates the opposite.

k₄ is a constant for the regression equation.

By developing such an equation, researchers can predict the activity of new, unsynthesized analogues and prioritize the synthesis of compounds with the highest predicted potency.

Structure-Based Computational Design and Optimization of this compound Analogues

The rational design and optimization of this compound analogues are significantly enhanced through the application of structure-based computational methods. These approaches leverage the three-dimensional structures of target proteins to elucidate binding modes, predict binding affinities, and guide the synthesis of novel derivatives with improved potency and selectivity. Molecular docking and other computational techniques are pivotal in understanding the nuanced interactions between ligands and their biological targets, thereby accelerating the drug discovery process.

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in the design of this compound analogues by simulating their interaction with the active site of a target enzyme. For instance, in the development of novel inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a common target for compounds bearing the hydroxyamidine moiety, docking studies have been crucial. nih.govacs.orgnih.gov

These studies often reveal key interactions that are vital for biological activity. For example, the hydroxyl group of the N'-hydroxyamidine moiety can form a significant covalent bond with the heme iron within the active site of IDO1. mdpi.com The oxane ring and other substituents on the carboximidamide group can then be strategically modified to optimize interactions with hydrophobic pockets and specific amino acid residues within the enzyme's binding site. mdpi.com

In a typical molecular docking workflow for this compound analogues, the following steps are undertaken:

Preparation of the Protein Structure: A high-resolution crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Ligand Preparation: The 2D structure of the this compound analogue is converted into a 3D conformation. Energy minimization is performed to obtain a low-energy, stable conformation.

Docking Simulation: A docking algorithm is used to place the ligand into the defined active site of the protein. The algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a defined scoring function.

Analysis of Docking Poses: The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. nih.gov

The insights gained from these docking studies provide a rational basis for the structural modification of this compound. For example, if a docking study reveals an unoccupied hydrophobic pocket near the oxane ring, medicinal chemists can design analogues with lipophilic substituents at that position to enhance binding affinity.

Optimization of Lead Compounds

Once a lead compound is identified, structure-based computational design plays a crucial role in its optimization. This iterative process involves cycles of computational modeling, chemical synthesis, and biological evaluation to refine the compound's properties.

For instance, if initial this compound analogues exhibit moderate activity, computational models can be used to explore a wide range of structural modifications. This can include altering the size and substitution pattern of the oxane ring, introducing different functional groups on the carboximidamide moiety, or exploring bioisosteric replacements for the N'-hydroxy group. Bioisosteres are chemical substituents with similar physical or chemical properties that impart a similar biological response. acs.org

The table below illustrates a hypothetical example of how computational docking scores could guide the optimization of this compound analogues.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

| LEAD-001 | This compound | -7.5 | H-bond with Ser25; Interaction with heme |

| OPT-001 | 4-Phenyl-N'-hydroxyoxane-4-carboximidamide | -8.2 | H-bond with Ser25; Interaction with heme; Pi-pi stacking with Phe120 |

| OPT-002 | 4-(4-Chlorophenyl)-N'-hydroxyoxane-4-carboximidamide | -8.9 | H-bond with Ser25; Interaction with heme; Pi-pi stacking with Phe120; Halogen bond with Gly56 |

| OPT-003 | 3-Fluoro-N'-hydroxyoxane-4-carboximidamide | -7.8 | H-bond with Ser25; Interaction with heme; H-bond with backbone carbonyl |

This table is a hypothetical representation to illustrate the concept.

In this example, the introduction of a phenyl group in OPT-001 leads to a more favorable docking score due to additional pi-pi stacking interactions. Further modification with a chloro substituent in OPT-002 introduces a beneficial halogen bond, further improving the predicted binding affinity. The addition of a fluorine atom in OPT-003 also shows a modest improvement. These computational predictions would then guide the synthetic efforts toward analogues with the highest probability of success.

Theoretical and Computational Chemistry Investigations of N Hydroxyoxane 4 Carboximidamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of a molecule from first principles. rowansci.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical properties. acs.org

The electronic structure of a molecule governs its reactivity. By analyzing the distribution of electrons and the energies of molecular orbitals, predictions can be made about how N'-Hydroxyoxane-4-carboximidamide might interact with other chemical species.

Key insights are derived from the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. ucsb.eduuni-muenchen.de The MEP visualizes the electrostatic potential on the electron density surface of the molecule, using a color spectrum to indicate electron-rich (typically red, nucleophilic) and electron-poor (typically blue, electrophilic) regions. libretexts.orgnumberanalytics.com For this compound, MEP analysis would likely highlight the oxygen and nitrogen atoms of the hydroxy and carboximidamide groups as regions of negative potential, susceptible to electrophilic attack, while the hydrogen atoms of these groups would show positive potential.

Illustrative Data Table 1: Calculated Electronic Properties for this compound This table presents hypothetical data typical of a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Parameter | Illustrative Value | Unit | Significance |

| HOMO Energy | -6.85 | eV | Electron-donating capability |

| LUMO Energy | 1.23 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 8.08 | eV | Chemical reactivity and stability |

| Ionization Potential | 6.85 | eV | Energy required to remove an electron |

| Electron Affinity | -1.23 | eV | Energy released upon gaining an electron |

| Dipole Moment | 3.45 | Debye | Overall polarity of the molecule |

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformations. ucsb.edunumberanalytics.com Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies. numberanalytics.comdrugdesign.org This is crucial as the biological activity and physical properties of a molecule are often dictated by its lowest-energy conformation.

A typical conformational analysis involves systematically rotating the single bonds of the molecule and calculating the energy of each resulting structure. The results can be visualized on a potential energy surface plot, which maps energy as a function of one or more torsional angles. This process identifies the most stable (global minimum) and other low-energy conformers that may be present in equilibrium. For this compound, key rotations would be around the C-C bond connecting the oxane ring to the carboximidamide group and the C-N bond of the N'-hydroxy group.

Illustrative Data Table 2: Relative Energies of Hypothetical this compound Conformers This table shows plausible relative energies for different conformers identified in a computational scan.

| Conformer ID | Torsional Angle (O-C-C-N) | Relative Energy (ΔE) | Boltzmann Population |

| Conf-1 (Global Minimum) | 178.5° (anti) | 0.00 | 75.2% |

| Conf-2 | 65.2° (gauche) | 1.15 | 18.5% |

| Conf-3 | -68.9° (gauche) | 1.35 | 6.3% |

Molecular Modeling and Dynamics Simulations

While quantum calculations describe static structures, molecular dynamics (MD) simulations provide a view of how a molecule moves and behaves over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the dynamic nature of molecular interactions. numberanalytics.com

To understand the potential pharmacological role of this compound, it is essential to simulate its interaction with a biological target, such as an enzyme or receptor. numberanalytics.comnih.gov This process typically begins with molecular docking, a computational technique that predicts the preferred binding orientation (pose) of the ligand within the protein's active site. nih.govrsc.org

Following docking, MD simulations are performed on the protein-ligand complex. These simulations reveal the stability of the predicted binding pose and characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that stabilize the complex. rsc.orgcomputabio.com Analysis of the MD trajectory can quantify the frequency and lifetime of these interactions, providing a dynamic picture of the binding event.

Illustrative Data Table 3: Key Intermolecular Interactions from a Hypothetical MD Simulation This table summarizes plausible interactions between this compound and a hypothetical enzyme active site over a 100 ns simulation.

| Ligand Group | Protein Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |

| N'-Hydroxy (-OH) | ASP 121 | Hydrogen Bond | 92.5 | 2.85 |

| Amidine (=NH) | GLU 210 | Hydrogen Bond | 78.1 | 3.01 |

| Oxane Ring | ILE 88 | Hydrophobic | 65.0 | 3.95 |

| Amidine (-NH2) | SER 123 | Water-Bridged H-Bond | 45.3 | N/A |

The behavior of a molecule can be significantly influenced by its solvent environment. easychair.org MD simulations are ideal for studying these effects by explicitly including solvent molecules (such as water) in the simulation box. illinois.edunih.gov These simulations can reveal how the solvent organizes around the solute and how it mediates conformational changes and interactions. aip.orgrsc.org

Analysis of solvation dynamics would focus on the structure of the solvation shells around key functional groups of this compound. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This provides insight into how strongly different parts of the molecule interact with the solvent, which is crucial for understanding its solubility and bioavailability.

Prediction of Spectroscopic Properties for Structural Elucidation

Computational methods can predict various spectroscopic properties, which is invaluable for validating a synthesized structure or interpreting experimental data. acs.org

For this compound, DFT calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govgithub.io These predicted shifts, when compared with experimental data, serve as a powerful tool for structural confirmation. bohrium.comfrontiersin.org Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated to help assign experimental absorption bands to specific molecular motions.

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. nih.govfaccts.de This can help understand the chromophores within the molecule and predict the wavelengths at which it will absorb light. acs.orgmdpi.comnih.gov

Illustrative Data Table 4: Predicted vs. Experimental Spectroscopic Data This table shows a hypothetical comparison to demonstrate the use of computational predictions in structural verification.

| Spectroscopy | Predicted Value | Experimental Value | Notes |

| ¹³C NMR (C=N) | 158.2 ppm | 157.9 ppm | Good agreement confirms the amidine group. |

| ¹H NMR (N'-OH) | 8.9 ppm | 9.1 ppm | Chemical shift typical for a hydroxylamine (B1172632) proton. |

| IR Stretch (O-H) | 3450 cm⁻¹ | 3465 cm⁻¹ | Corresponds to the N'-hydroxy group stretch. |

| UV-Vis (λmax) | 215 nm | 212 nm | Predicted π→π* transition of the carboximidamide. |

In Silico Screening and Virtual Library Design for this compound Analogues

In modern drug discovery, in silico screening and the design of virtual libraries are foundational steps for identifying novel therapeutic candidates efficiently. nih.gov These computational techniques allow for the high-throughput evaluation of vast chemical spaces to pinpoint molecules with a high probability of desired biological activity before committing to costly and time-consuming chemical synthesis. nih.govsci-hub.box For a scaffold like this compound, which contains a privileged hydroxyguanidine functional group often associated with anticancer and antiviral activities, these methods are particularly valuable for exploring potential therapeutic applications. nih.govnih.gov

The process begins with defining a virtual library, which comprises all the molecules that could theoretically be created from a given scaffold—in this case, this compound—by attaching various chemical fragments at specific points of diversification. drugdesign.org The goal is to design a focused library of analogues that explores modifications to enhance target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. cumhuriyet.edu.tr

A typical workflow for designing and screening a virtual library of this compound analogues would involve several key stages:

Scaffold Analysis and Diversification Point Selection: The core structure of this compound offers several potential sites for chemical modification. The primary amine of the hydroxyguanidine group, the oxane ring, and potentially the hydroxyl group itself can be targeted for substitution to create a library of analogues. The selection of these points is crucial for exploring the structure-activity relationship (SAR).

Virtual Library Enumeration: Using computational tools, a virtual library is generated by attaching a curated set of chemical building blocks (R-groups) to the selected diversification points on the scaffold. These building blocks are chosen based on criteria such as chemical diversity, synthetic feasibility, and their potential to form favorable interactions with a biological target.

Property Filtering and Docking: The enumerated library is first filtered based on physicochemical properties to ensure "drug-likeness," often using criteria like Lipinski's Rule of Five. The remaining molecules are then subjected to molecular docking simulations against a specific biological target. sci-hub.box This process predicts the binding conformation and affinity of each analogue within the target's active site. sci-hub.box A scoring function is used to rank the compounds based on their predicted binding energy. sci-hub.box

Post-Docking Analysis and Hit Selection: Top-ranked compounds from the docking process are further analyzed. This involves examining the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein to ensure the predicted binding is plausible. This step helps prioritize a smaller, more manageable set of "hits" for synthesis and experimental validation. nih.gov

The table below provides an illustrative example of a virtual screening summary for a hypothetical library of this compound analogues designed to target a protein kinase.

Table 1: Illustrative Virtual Screening Data for this compound Analogues This table is a representative example of data generated during an in silico screening campaign and is for illustrative purposes only.

| Analogue ID | Modification Site | R-Group Substitution | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|---|

| NHO-001 | Oxane Ring (C2) | -H (Parent) | -6.5 | H-bond with Asp145 | 0 |

| NHO-112 | Amine | -CH2-phenyl | -8.2 | H-bond with Asp145, Pi-cation with Lys72 | 0 |

| NHO-113 | Amine | -CH2-indole | -8.9 | H-bond with Asp145, Pi-cation with Lys72, H-bond with Gln85 | 0 |

| NHO-205 | Oxane Ring (C2) | -Methyl | -6.8 | H-bond with Asp145 | 0 |

| NHO-301 | Hydroxyl | -O-CH3 (Methoxy) | -5.4 | Lost H-bond with Glu120 | 0 |

The results from such a screening campaign guide the next phase of medicinal chemistry. For instance, based on the illustrative data in Table 1, analogues with substitutions on the amine group (like NHO-113) show significantly improved predicted binding affinity, suggesting this is a critical area for modification. This data-driven approach, combining scaffold-based design with computational screening, accelerates the discovery of lead compounds by focusing resources on molecules with the highest potential for success. unife.itbiosolveit.de

Derivatives and Analogues of N Hydroxyoxane 4 Carboximidamide in Research

Synthesis and Preclinical Evaluation of N-Hydroxylated Carboximidamide Derivatives

The synthesis of N'-hydroxycarboximidamide derivatives, often referred to as amidoximes, typically follows a well-established chemical pathway. The general and most common method involves the addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov For derivatives of N'-Hydroxyoxane-4-carboximidamide, this would begin with a 4-cyanooxane starting material. The reaction is often carried out in an alcohol-based solvent and may be facilitated by an inorganic base like sodium carbonate. nih.gov This straightforward synthesis allows for the generation of a diverse library of analogues by modifying the substituents on the oxane ring.

Once synthesized, these N-hydroxylated carboximidamide derivatives undergo rigorous preclinical evaluation to determine their biological activity. While specific data on this compound is limited, the evaluation of analogous amidoxime-containing compounds provides a framework for potential research avenues. For instance, various benzamidoxime (B57231) derivatives have been tested for their cytotoxic effects against bacterial strains like E. coli. nih.gov Studies have shown that the nature of the substituents on the ring system significantly influences the minimal inhibitory concentration (MIC). nih.gov

In the field of oncology, other novel hydroxyamidine derivatives have been identified as potent and selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in immune regulation and a target for cancer immunotherapy. nih.govbohrium.com Preclinical evaluation of these compounds involves enzymatic and cellular assays to determine potency (IC50 values) and selectivity. For promising candidates, pharmacokinetic properties such as bioavailability are assessed in animal models (mouse, rat, dog) to gauge their potential as orally administered drugs. nih.gov A compound like this compound could be similarly evaluated for a range of biological activities, with its oxane scaffold offering different physicochemical properties compared to the aromatic rings often found in other series.

Table 1: Preclinical Evaluation Data for Analogous Hydroxyamidine Compounds

| Compound Class | Biological Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Benzamidoxime Derivatives | Cytotoxicity vs. E. coli | Substituents on the aromatic ring significantly alter inhibitory activity. | nih.gov |

| Novel Hydroxyamidine Derivatives | IDO1 Enzymatic Inhibition | Identification of potent inhibitors with favorable cellular activity. | nih.gov |

| Compound 18 (IDO1 Inhibitor) | In vivo Bioavailability | Showed good bioavailability in mouse (44%), rat (58.8%), and dog (102.1%). | nih.gov |

Scaffold Hopping and Isosteric Replacements Based on this compound

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry used to identify novel core structures with improved properties while retaining the desired biological activity. niper.gov.inbhsai.org These techniques are particularly valuable for optimizing lead compounds to enhance efficacy, alter pharmacokinetic profiles, or circumvent intellectual property limitations. rsc.org

In the context of this compound, the oxane (tetrahydropyran) ring serves as the central scaffold. The tetrahydropyran (B127337) (THP) moiety is often considered a bioisostere of cyclohexane (B81311) but with lower lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor. pharmablock.com This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties and potentially new interactions with a biological target. pharmablock.com

"Scaffold hopping" could involve replacing the oxane ring with entirely different cyclic or heterocyclic systems. The goal is to maintain the spatial arrangement of the critical pharmacophoric elements—in this case, the N'-hydroxycarboximidamide group—while exploring new chemical space. bhsai.orgslideshare.net

More subtle modifications can be achieved through "isosteric replacements," where an atom or group is exchanged for another with similar physical or chemical properties. For the oxane ring, several isosteric replacements can be considered to fine-tune the molecule's characteristics.

Table 2: Potential Isosteric Replacements for the Oxane Scaffold

| Original Scaffold | Isosteric Replacement | Potential Impact on Properties | Rationale |

|---|---|---|---|

| Oxane (Tetrahydropyran) | Cyclohexane | Increased lipophilicity; loss of H-bond acceptor. | A classic bioisostere, useful for exploring the importance of the ring oxygen. pharmablock.com |

| Oxane (Tetrahydropyran) | Thietane | Altered ring strain and geometry; potential for different vector projections of substituents. | Smaller saturated heterocycle providing different structural and electronic properties. acs.org |

| Oxane (Tetrahydropyran) | Piperidine (B6355638) | Introduction of a basic center; increased polarity and potential for new ionic interactions. | Replacement of ring oxygen with nitrogen to modulate pKa and solubility. niper.gov.in |

These replacements can lead to significant changes in a compound's profile. For example, replacing a phenyl ring with a pyrimidine (B1678525) in one drug series improved solubility. bhsai.org Similarly, "silicon switching" (replacing a carbon with silicon) has been used to alter metabolic stability. nih.gov Applying these principles to this compound could yield novel analogues with superior drug-like properties.

Prodrug Strategies and Bioreversible Derivatives in Medicinal Chemistry Research

Prodrug strategies are a fundamental tool in medicinal chemistry designed to overcome pharmaceutical and pharmacokinetic barriers, such as poor absorption or instability. nih.govresearchgate.net A prodrug is an inactive or less active compound that is metabolized in vivo to the active parent drug. The N'-hydroxycarboximidamide group is a classic example of a "bioreversible derivative" used to create prodrugs for amidines. nih.gov

Amidines are strongly basic functional groups that are typically protonated at physiological pH. This positive charge makes them highly hydrophilic, which often leads to poor absorption from the gastrointestinal tract. nih.gov The N'-hydroxylated form of an amidine—the amidoxime (B1450833)—is significantly less basic due to the introduction of the electronegative oxygen atom. This neutrality allows the compound to be more readily absorbed. nih.gov

Once absorbed, the amidoxime can be reduced back to the active amidine by enzyme systems in the body. Research has identified an enzyme system involving cytochrome b5, its reductase, and a P450 enzyme in the liver that is capable of reducing N-hydroxylated compounds. nih.gov This metabolic reduction regenerates the active, basic amidine at the desired site of action. This prodrug principle was successfully developed for the drug pentamidine (B1679287) and has been applied to others, such as the anticoagulant ximelagatran (B1683401) (the prodrug of melagatran). nih.gov

Therefore, this compound can be considered a natural prodrug of the corresponding 4-carboximidoyl-oxane (oxane-4-carboximidamide). This strategy offers a clear path for developing orally bioavailable drugs from highly basic amidine- or guanidine-containing lead compounds. Further derivatization of the amidoxime itself, for instance by creating N-acyloxyalkyl or N-(phosphoryloxy)alkyl derivatives, represents another layer of prodrug strategies that can be explored to modulate lability and release kinetics. researchgate.netpatsnap.com

Multitargeting Approaches with the this compound Scaffold

The "one-target, one-drug" paradigm has been increasingly challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. This has led to the rise of multitargeting approaches, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.gov This strategy can lead to improved efficacy and a reduced likelihood of developing drug resistance.

The this compound scaffold provides a versatile platform for designing multitarget ligands. The core structure can be systematically modified to incorporate pharmacophores that recognize different targets. The oxane ring, with its sp3-hybridized carbons, allows for the introduction of various substituents with precise three-dimensional orientations, which can be tailored to fit into the binding sites of different proteins. nih.gov

For example, in the context of Alzheimer's disease, a common multitarget strategy is to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of novel 1,2,4-oxadiazole (B8745197) derivatives were designed as multitarget anti-Alzheimer agents with some showing potent inhibition of AChE. nih.gov One could envision decorating the this compound scaffold with functional groups known to interact with the active sites of cholinesterases.

Similarly, in cancer therapy, dual inhibitors of receptor tyrosine kinases like EGFR and HER2 are of great interest. The discovery of novel core structures is crucial to overcoming resistance. mdpi.com The this compound scaffold could serve as a hinge-binding mimic, a common feature in kinase inhibitors, while substituents on the oxane ring could be designed to create additional interactions in the ATP-binding pocket of one or more kinases. The N'-hydroxycarboximidamide group itself could also be involved in key hydrogen bonding interactions with the target proteins. The development of such multitarget agents requires a careful balance of activities and a deep understanding of the structure-activity relationships for each target. nih.gov

Advanced Analytical Methodologies for Research on N Hydroxyoxane 4 Carboximidamide

Spectroscopic Techniques in Structural Characterization and Purity Assessment

Spectroscopic methods are indispensable for the elucidation of the molecular architecture of N'-Hydroxyoxane-4-carboximidamide and for verifying its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. While specific experimental data for this exact compound is not widely published, predictions based on analogous structures, such as tetrahydropyran (B127337) derivatives, provide a reliable framework for its spectral features. researchgate.netchemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show characteristic signals corresponding to the protons of the oxane ring and the N-hydroxyamidine group. The protons on the oxane ring would likely appear as multiplets in the region of 1.5-4.0 ppm. Specifically, the axial and equatorial protons adjacent to the oxygen atom would be the most deshielded. The proton of the hydroxyl group (N-OH) would exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The NH₂ protons of the carboximidamide group would also present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, with the carbons of the oxane ring resonating in the aliphatic region. The carbon atom of the carboximidamide group (C=N) is expected to be the most downfield-shifted carbon, likely appearing in the range of 150-165 ppm, a characteristic feature for this functional group. researchgate.net

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| Proton | Chemical Shift (δ) |

| Oxane Ring Protons | 1.5 - 4.0 (m) |

| NH₂ | variable, broad (s) |

| N-OH | variable, broad (s) |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous structures. (m = multiplet, s = singlet)

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS) in Compound Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it allows for the separation and identification of the compound in complex mixtures.

The molecular formula of this compound is C₆H₁₂N₂O₂ nih.govnih.gov, giving it a molecular weight of approximately 144.1 g/mol . In an MS experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 144 or 145, respectively.

Fragmentation patterns are key to structural confirmation. Based on studies of related N-hydroxy compounds and cyclic ethers, characteristic fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or cleavage of the oxane ring. nih.govnist.gov For instance, distinguishing N-oxides from hydroxylated compounds can be achieved by observing specific fragmentation pathways under different ionization conditions. ijesi.org

| Predicted Mass Spectrometry Data | |

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₂N₂O₂ |

| Molecular Weight | ~144.1 g/mol |

| [M+H]⁺ Ion | m/z 145 |

| Key Fragmentation Pathways | Loss of H₂O, NH₃, Ring Cleavage |

Table 2: Predicted mass spectrometric data for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in this compound by measuring the vibrational frequencies of its bonds.

The IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3300-3500 cm⁻¹), the N-H stretches of the amidine group (typically two bands for a primary amine in the 3300-3500 cm⁻¹ region), the C=N stretch of the imine group (around 1640-1690 cm⁻¹), the C-O-C stretch of the oxane ring (in the fingerprint region, ~1050-1150 cm⁻¹), and the N-O stretch (around 930-965 cm⁻¹). ijesi.org The presence of a broad O-H band and distinct N-H stretching bands would be key indicators of the N'-hydroxyamidine moiety.

| Predicted Infrared (IR) Absorption Bands | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | 3300 - 3500 (broad) |

| N-H (amidine) | 3300 - 3500 (two bands) |

| C=N (imine) | 1640 - 1690 |

| C-O-C (ether) | 1050 - 1150 |

| N-O | 930 - 965 |

Table 3: Predicted characteristic infrared absorption bands for this compound.

UV-Visible Spectroscopy in Quantitative and Qualitative Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis. The chromophores present in this compound are the C=N double bond of the amidine group and the non-bonding electrons on the oxygen and nitrogen atoms.

While the oxane ring itself does not absorb in the UV-Vis region, the N'-hydroxyamidine moiety is expected to show absorption in the UV range. The n → π* transition of the C=N group typically results in a weak absorption band at longer wavelengths (around 270-300 nm), while the π → π* transition would lead to a stronger absorption at shorter wavelengths (below 220 nm). researchgate.netnist.govresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity. This technique is particularly useful for quantitative analysis using the Beer-Lambert law, provided a suitable wavelength of maximum absorbance (λmax) is determined.

| Predicted UV-Visible Absorption | |

| Electronic Transition | Expected λmax (nm) |

| π → π | < 220 |

| n → π | 270 - 300 |

Table 4: Predicted UV-Visible absorption maxima for this compound.

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of this compound. Given the polar nature of the compound due to the presence of hydroxyl and amine functionalities, reversed-phase HPLC (RP-HPLC) would be a suitable method.